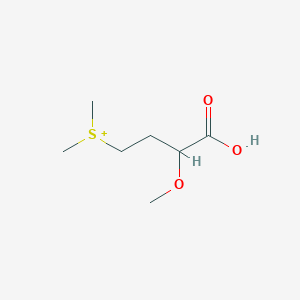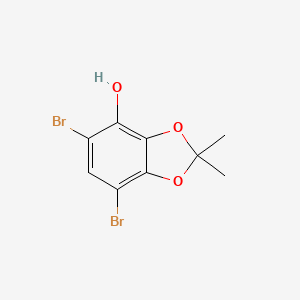
5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol: is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzodioxole, featuring two bromine atoms at the 5 and 7 positions, and two methyl groups at the 2 position
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol typically involves the bromination of 2,2-dimethyl-2H-1,3-benzodioxol-4-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods:
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzodioxoles.
科学的研究の応用
Chemistry:
In organic synthesis, 5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization, making it valuable in the preparation of various derivatives.
Biology and Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Industry:
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
類似化合物との比較
1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent and disinfectant.
2,5-Dibromo-3,4-ethylenedioxythiophene: Used in the synthesis of conductive polymers.
5,5-Dibromo-2,2-dimethyl-4,6-dione-1,3-dioxane: Used as an intermediate in pharmaceutical synthesis.
Uniqueness:
5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is unique due to its specific substitution pattern on the benzodioxole ring The presence of two bromine atoms at the 5 and 7 positions, along with two methyl groups at the 2 position, imparts distinct chemical properties that differentiate it from other similar compounds
特性
CAS番号 |
89084-71-9 |
|---|---|
分子式 |
C9H8Br2O3 |
分子量 |
323.97 g/mol |
IUPAC名 |
5,7-dibromo-2,2-dimethyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8Br2O3/c1-9(2)13-7-5(11)3-4(10)6(12)8(7)14-9/h3,12H,1-2H3 |
InChIキー |
WMVHYGGHZPTNKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(C=C(C(=C2O1)O)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


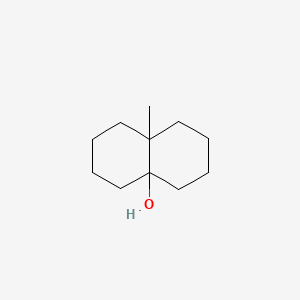
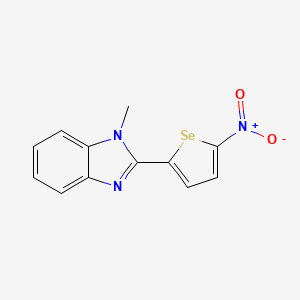
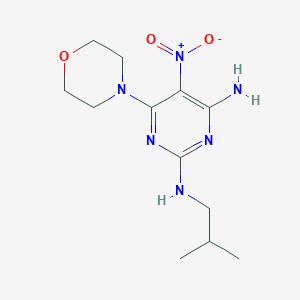
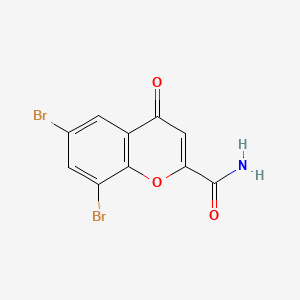


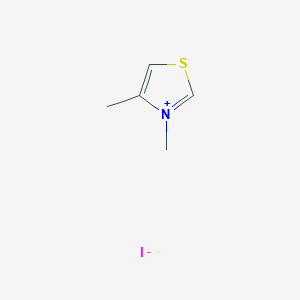
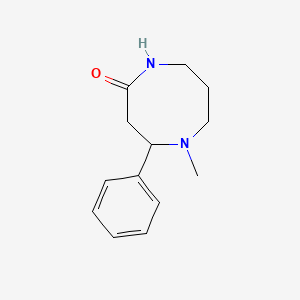

![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
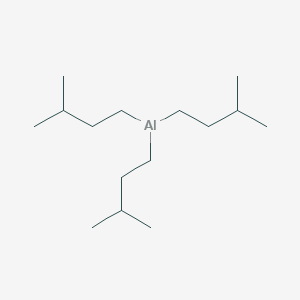
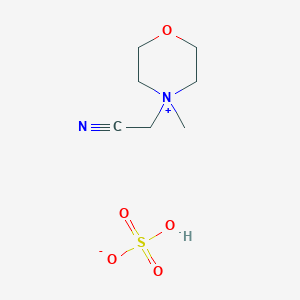
![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
